molecular formula C19H13BrClN3O5S B5181452 5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide

Cat. No.: B5181452
M. Wt: 510.7 g/mol
InChI Key: RZLYXQONXZOJTN-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide typically involves multiple steps, including the introduction of the bromophenyl, sulfamoyl, chloro, and nitrophenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and bromo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This combination of functional groups provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3O5S/c20-12-5-7-13(8-6-12)23-30(28,29)14-9-10-16(21)15(11-14)19(25)22-17-3-1-2-4-18(17)24(26)27/h1-11,23H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYXQONXZOJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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